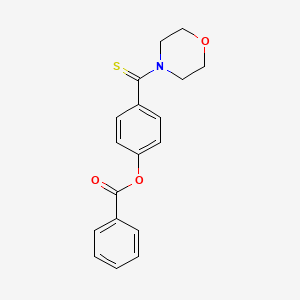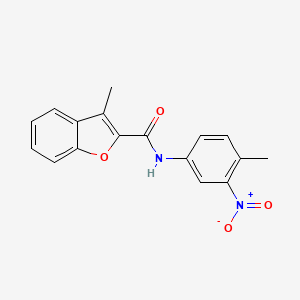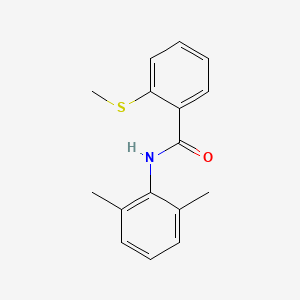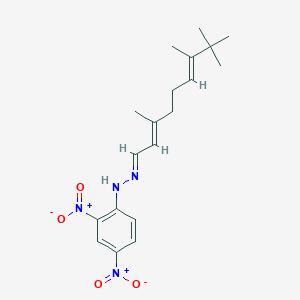
2-(4-chloro-3-methylphenoxy)-N-(2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(2-chlorophenyl)acetamide, commonly known as Chloroacetanilide, is a chemical compound used extensively in scientific research. It is a white crystalline powder that is soluble in organic solvents like methanol and ethanol. Chloroacetanilide has various applications in the field of chemistry, biology, and pharmacology. In
Wirkmechanismus
Chloroacetanilide acts by inhibiting the enzyme acetolactate synthase (ALS) in plants. ALS is a key enzyme in the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. Inhibition of ALS leads to the accumulation of toxic intermediates and the eventual death of the plant. Chloroacetanilide derivatives have also been found to inhibit other enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) in humans, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Chloroacetanilide has been found to have low toxicity in animals and humans. However, prolonged exposure to Chloroacetanilide can lead to liver and kidney damage. Chloroacetanilide derivatives have been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Chloroacetanilide has also been used in the synthesis of pharmaceutical drugs like sulfonylureas, which are used to treat diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Chloroacetanilide is a widely used chemical compound in scientific research. It is readily available and can be synthesized easily. Chloroacetanilide has low toxicity in animals and humans, making it safe to handle in the laboratory. However, Chloroacetanilide has limited solubility in water, which can limit its use in certain experiments. Chloroacetanilide derivatives can also exhibit different biological activities, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
Chloroacetanilide and its derivatives have various applications in the field of chemistry, biology, and pharmacology. Future research can focus on the synthesis of new Chloroacetanilide derivatives with improved biological activities. Chloroacetanilide can also be used as a starting material for the synthesis of new pharmaceutical drugs. The mechanism of action of Chloroacetanilide can also be further explored to understand its effects on different enzymes and pathways.
Synthesemethoden
Chloroacetanilide can be synthesized by reacting 2-chloroaniline with chloroacetyl chloride in the presence of a base like pyridine. The reaction yields Chloroacetanilide as a white crystalline solid. The purity of the product can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Chloroacetanilide is widely used in scientific research as a herbicide, fungicide, and insecticide. It is also used as a starting material for the synthesis of other chemical compounds. Chloroacetanilide derivatives have been found to exhibit various biological activities like anti-tumor, anti-inflammatory, and anti-microbial. Chloroacetanilide has also been used in the synthesis of pharmaceutical drugs.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-8-11(6-7-12(10)16)20-9-15(19)18-14-5-3-2-4-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBMVLHMWQWTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5752663.png)
![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5752671.png)

![4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)

![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)

![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5752734.png)
![4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5752736.png)

![ethyl 4-{[(2-pyrazinylamino)carbonothioyl]amino}benzoate](/img/structure/B5752747.png)


![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)